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Compound of Interest |

Compound Name: 4-(2-Chlorophenyl)butan-2-amine

CAS No.: 144887-95-6

Cat. No.: B610860

. J

Executive Summary & Chemical Identity

This guide provides a technical comparison of 4-(2-chlorophenyl)butan-2-amine (2-CPBA)
against its positional isomer 4-(4-chlorophenyl)butan-2-amine (4-CPBA) and its lower homolog
2-chloroamphetamine (2-CA).

While chlorinated amphetamines (propyl chain) are well-documented neurotoxins and
monoamine releasers, the phenylbutanamine (butyl chain) scaffold represents a distinct
pharmacological space. Extending the alkyl chain from three carbons (propyl) to four (butyl)
typically attenuates potency at the dopamine (DAT) and serotonin (SERT) transporters,
potentially altering the safety profile and mechanism of action (reuptake inhibition vs. release).

Chemical Identity Table[1]
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Feature 2-CPBA (Target) 4-CPBA (Isomer) 2-CA (Homolog)

4-(2- 4-(4- 1-(2-
IUPAC Name chlorophenyl)butan-2-  chlorophenyl)butan-2-  chlorophenyl)propan-

amine amine 2-amine
Structure Butyl chain, ortho-Cl Butyl chain, para-Cl Propyl chain, ortho-ClI
Formula C10H14CIN C10H14CIN CoH12CIN
Mol.[1][2][3] Weight 183.68 g/mol 183.68 g/mol 169.65 g/mol

o High SERT affinity ) ]
o Steric hindrance at ) High potency; Steric

Key Characteristic ) potential; Extended )

ortho; Extended chain. hai hindrance.

chain.

Pharmacological Profiling (SAR Analysis)

The pharmacological utility of 2-CPBA is best understood through Structure-Activity
Relationship (SAR) analysis. The two critical variables are Chain Length and Halogen
Positioning.

Mechanism of Action: Monoamine Transporter (MAT)
Interaction

These compounds interact with MATs (DAT, SERT, NET).[2] The mode of action varies between
substrate-based release (translocation) and reuptake inhibition (blockade).

o 2-CA (Propyl): Acts primarily as a substrate, reversing the transporter to release
neurotransmitters.

o 2-CPBA (Butyl): The additional methylene group in the chain increases lipophilicity but often
reduces the maximal rate of transport (

), shifting the profile towards reuptake inhibition rather than release. This is a common trend
in phenylbutanamines compared to phenethylamines.

Comparative SAR Logic
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Variable A: Chain Length (Propyl vs. Butyl)
o Propyl (Amphetamine-like): Optimal length for MAT translocation. High potency (

often < 100 nM). High risk of neurotoxicity if halogenated.

o Butyl (2-CPBA): The extended chain creates steric bulk in the transporter's orthosteric
binding site.

o Result: Generally lower potency (higher

) compared to the propyl homolog.

o Benefit: Often reduces abuse potential and neurotoxic efficacy by preventing efficient
translocation into the presynaptic terminal.

Variable B: Chlorine Position (Ortho vs. Para)

o Para (4-Cl): The 4-position aligns with the serotonin binding pocket. 4-chlorinated
amphetamines (e.g., PCA/4-CA) are highly selective for SERT and are known neurotoxins.

[31[4]
e Ortho (2-Cl): The 2-position introduces steric clash.

o Result: Reduces affinity for SERT significantly compared to the para isomer. Retains
moderate affinity for DAT/NET.

o Safety: Historically, ortho-substituted amphetamines show less serotonergic neurotoxicity
than para-substituted ones.

Visualizing the SAR Landscape

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.reddit.com/r/researchchemicals/comments/mlibxj/what_makes_chlorosubstituted_amphetamines/
https://en.wikipedia.org/wiki/Para-Chloroamphetamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

High Neurotoxicity Risk
(5-HT Depletion)

Propyl Chain (n=3) Strong Link

> (Amphetamine)

Yields 4-CA Para-Chloro (4-Cl)

(High SERT Affinity)

Phenylalkylamine Scaffold

Butyl Chain (n=4)
(Butanamine)

Ortho-Chloro (2-Cl)
(Mixed/DAT Affinity)

Yields 2-CPBA

2-CPBA Profile
(Lower Toxicity Risk)

Reduced Potency
(Reuptake Inhibitor Bias)

Click to download full resolution via product page

Figure 1: SAR Decision Tree illustrating how chain extension and ortho-substitution converge
to create the distinct pharmacological profile of 2-CPBA.

Neurotoxicity & Safety Assessment

Critical Warning: Chlorinated amphetamines are historically associated with selective
serotonergic neurotoxicity.

e The "Para-Chloro" Danger: 4-Chloroamphetamine (4-CA) and 4-Chloromethamphetamine
(4-CMA) cause long-term depletion of tryptophan hydroxylase (TPH) and serotonin (5-HT).
This is driven by the molecule entering the neuron via SERT and causing oxidative stress.

o The 2-CPBA Hypothesis:

o Reduced Entry: Due to the butyl chain, 2-CPBA is a poorer substrate for SERT than 4-CA.
If it cannot enter the neuron efficiently, neurotoxic potential is theoretically reduced.

o Steric Shielding: The ortho-chlorine interferes with metabolic activation pathways that
often turn para-chlorinated drugs into toxic quinone-like metabolites.

Recommendation: Treat 2-CPBA as a potential neurotoxin until proven otherwise. Handle with
full PPE (nitrile gloves, fume hood) and avoid inhalation.

Experimental Protocols
Synthesis: Reductive Amination
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The most reliable route to 4-(2-chlorophenyl)butan-2-amine is the reductive amination of the

corresponding ketone. This avoids over-alkylation seen in direct alkylation.[5]

Reagents:

Precursor: 4-(2-chlorophenyl)butan-2-one (Synthesized via Aldol condensation of 2-
chlorobenzaldehyde + acetone, followed by hydrogenation).

Amine Source: Ammonium Acetate (
).
Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (

)-[5][€]

Solvent: Methanol (MeOH).[6]

Protocol Steps:

Imine Formation: Dissolve 4-(2-chlorophenyl)butan-2-one (10 mmol) and Ammonium Acetate
(200 mmol, 10 eq) in MeOH (50 mL). Stir at Room Temperature (RT) for 1 hour to form the
imine intermediate in situ.

Reduction: Cool the solution to 0°C. Slowly add

(15 mmol, 1.5 eq). Note: Perform in a fume hood; cyanide risk.

Reaction: Allow to warm to RT and stir for 24 hours. Monitor via TLC (Mobile phase:
DCM/MeOH 9:1).

Quench: Acidify with concentrated HCI to pH < 2 (decomposes excess borohydride).
Evaporate MeOH.

Isolation: Basify the aqueous residue with NaOH (pH > 12). Extract with Dichloromethane
(DCM) (3x).
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 Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography or convert to HCI salt for
crystallization.

Workflow Visualization
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Figure 2: Reductive amination workflow for the synthesis of 2-CPBA.
In Vitro Uptake Inhibition Assay
To determine the affinity (

) of 2-CPBA for DAT, SERT, and NET.

Materials:
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o HEK293 cells stably expressing human DAT, SERT, or NET.

« Radioligands:

Protocol:

Preparation: Harvest cells and suspend in Krebs-Ringer-HEPES buffer.
 Incubation: Incubate cells with varying concentrations of 2-CPBA (

to
M) for 10 minutes at 25°C.

o Substrate Addition: Add respective radioligand (final conc. 20 nM). Incubate for 5-10 mins.

o Termination: Rapidly filter through Whatman GF/B filters using a cell harvester. Wash 3x with
ice-cold buffer.

e Quantification: Measure radioactivity via liquid scintillation counting.
e Analysis: Plot % uptake vs. log[drug]. Determine

using non-linear regression.

References
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* Abdel-Magid, A. F, et al. (1996). Reductive Amination of Aldehydes and Ketones with
Sodium Triacetoxyborohydride.[5][6][7][8] Journal of Organic Chemistry. (Standard protocol
reference).

* Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of
amphetamines. Annual Review of Pharmacology and Toxicology. (Mechanism of substrate-
based release).

e PubChem Compound Summary. (2025). N-(4-chlorobenzyl)butan-2-amine and related
derivatives.[1] National Library of Medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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